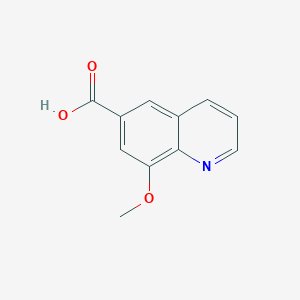

8-甲氧基喹啉-6-甲酸

描述

8-Methoxyquinoline-6-carboxylic acid is a versatile chemical compound used in diverse scientific research. Its applications range from drug development to organic synthesis. It has a molecular formula of C11H9NO3 and a molecular weight of 203.19 .

Synthesis Analysis

The synthesis of quinoline and its analogs, including 8-Methoxyquinoline-6-carboxylic acid, has been a subject of interest in recent years. Various synthetic strategies have been employed, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .Molecular Structure Analysis

The molecular structure of 8-Methoxyquinoline-6-carboxylic acid consists of a quinoline core with a methoxy group at the 8th position and a carboxylic acid group at the 6th position .Chemical Reactions Analysis

As a carboxylic acid derivative, 8-Methoxyquinoline-6-carboxylic acid can undergo typical reactions of carboxylic acids. These include reactions with bases to form ionic salts, substitution of the hydroxyl hydrogen, and formation of esters .Physical And Chemical Properties Analysis

8-Methoxyquinoline-6-carboxylic acid is a solid compound . Like other carboxylic acids, it may exhibit properties such as solubility in water and reactivity with bases .科学研究应用

生物活性与药物化学

8-甲氧基喹啉衍生物(如 8-羟基喹啉)由于其广泛的生物活性而在药物化学中备受关注。这些化合物因其在治疗多种致命疾病(包括癌症、艾滋病毒和神经退行性疾病)方面的潜力而受到探索。这些衍生物的金属螯合特性有助于它们在多种疾病中的治疗潜力。合成修饰旨在开发针对广泛治疗领域的更有效的药物,包括抗菌、抗真菌和抗病毒治疗,以及解决神经退行性疾病 (Gupta、Luxami 和 Paul,2021)。

抗氧化剂和工业应用

乙氧喹及其类似物(包括甲氧基喹啉衍生物)表现出显着的抗氧化特性,使其成为保存鱼粉和其他食品中的多不饱和脂肪酸必不可少的物质。这些化合物作为抗氧化剂的有效性对于防止高度不饱和膳食中的自燃至关重要。此外,乙氧喹在储存过程中转化为有效的抗氧化剂副产物(如其二聚体形式和喹啉酮衍生物)表明了一种强大的长期抗氧化机制,突出了其在食品保鲜中的工业相关性 (de Koning,2002)。

环境和分析化学

在环境和分析化学领域,8-甲氧基喹啉-6-甲酸及其衍生物在使用氧化还原酶处理有机污染物方面找到了应用。氧化还原介体的存在提高了底物降解的效率和范围,证明了这些化合物在生物修复和废物处理过程中的效用。这种由各种过氧化物酶和氧化还原介体支持的酶促方法表明了这些化合物在应对环境污染挑战和在可持续废物管理策略中所发挥的作用 (Husain 和 Husain,2007)。

未来方向

Quinoline derivatives, including 8-Methoxyquinoline-6-carboxylic acid, continue to be a focus of research due to their diverse biological activities and potential therapeutic applications. Future research may focus on optimizing the synthesis process, exploring new biological activities, and developing potent lead compounds for various health threats .

作用机制

Target of Action

This compound is a derivative of quinoline, a bicyclic compound that consists of a benzene ring fused with a pyridine moiety . Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . .

Mode of Action

The mode of action of 8-Methoxyquinoline-6-carboxylic acid is currently unknown due to the lack of scientific studies on this specific compound. It’s worth noting that quinoline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

For instance, some quinoline derivatives can inhibit enzymes, disrupt cell membrane integrity, or interfere with DNA replication

Result of Action

The molecular and cellular effects of 8-Methoxyquinoline-6-carboxylic acid are currently unknown due to the lack of scientific studies on this specific compound. Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

属性

IUPAC Name |

8-methoxyquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-6-8(11(13)14)5-7-3-2-4-12-10(7)9/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIQWFCZZRBQMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)C(=O)O)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

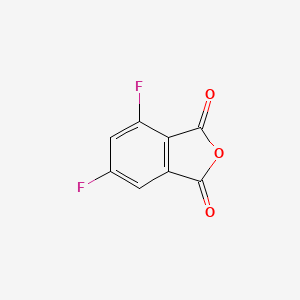

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

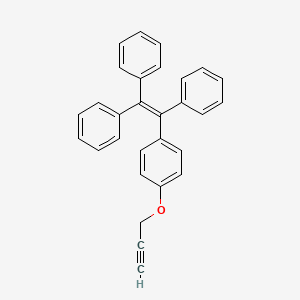

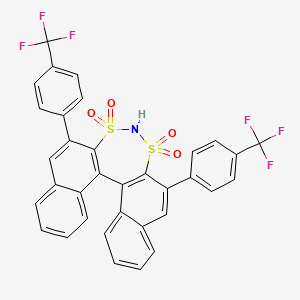

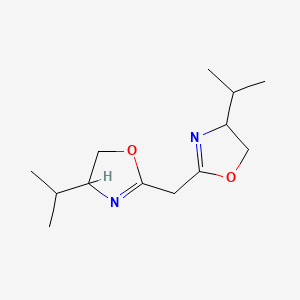

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one](/img/structure/B3323629.png)

![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno-[3,2-e]pyridine-2-carboxylic acid](/img/structure/B3323635.png)

![2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B3323675.png)